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Compound of Interest

Compound Name: o-Nitrocinnamide

CAS No.: 2001-33-4

Cat. No.: B355638 Get Quote

Executive Summary
The distinction between o-nitrocinnamide and p-nitrocinnamide in

NMR relies primarily on the aromatic splitting patterns and the chemical shift of the vinylic

-proton.

p-Nitrocinnamide: Characterized by a symmetric AA'BB' aromatic system (appearing as two

distinct doublets) and a planar conjugated system that maximizes resonance deshielding.

o-Nitrocinnamide: Characterized by a complex ABCD aromatic system (four distinct

signals) and steric interactions that often twist the nitro group, altering the magnetic

environment of the alkene.

Critical Identifier: The symmetry of the para isomer versus the complexity of the ortho isomer is

the most robust self-validating spectral feature.

Structural Analysis & Numbering System
To interpret the data accurately, we must establish a consistent numbering system. The "Ortho"

and "Para" designations refer to the position of the nitro group relative to the acrylamide side

chain.
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Figure 1: Chemical Structures & Atom Assignment
This diagram defines the atom mapping used in the spectral tables below.

o-Nitrocinnamide (ONC) p-Nitrocinnamide (PNC)

Ortho-Isomer
(Steric Clash at H-beta)

Para-Isomer
(Planar/Symmetric)

Regioisomers

Click to download full resolution via product page

Caption: Structural comparison highlighting the steric environment of the ortho-isomer vs. the

symmetry of the para-isomer.

Theoretical Grounding: The "Why" Behind the Shifts
Electronic Effects (The Para Case)
In p-nitrocinnamide, the nitro group (

) and the acrylamide group are on opposite ends of the benzene ring.

Mechanism: Through-conjugation (mesomeric effect) is efficient. The

group withdraws electron density from the ring and the alkene

-carbon.

Result: The aromatic protons appear as two "doublets" (strictly an AA'BB' system). The

vinylic protons show large trans-coupling (

).

Steric & Anisotropic Effects (The Ortho Case)
In o-nitrocinnamide, the nitro group is adjacent to the alkene chain.

Mechanism: Steric hindrance between the bulky
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group and the vinylic

-proton forces the nitro group (or the alkene) to rotate out of planarity.

Result: This breaks the symmetry completely. You observe four distinct aromatic signals.

Furthermore, the magnetic anisotropy of the nitro group (the "deshielding cone") specifically

impacts the vinylic

-proton, often shifting it downfield compared to the para isomer, provided the geometry holds
the proton in the cone.

Experimental Protocol: Sample Preparation
Standardization is key to reproducible chemical shifts, especially for amides where

concentration affects hydrogen bonding.

Workflow: NMR Acquisition
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Sample Isolation
(Dry Solid)

Solvent Selection
DMSO-d6 (99.9% D)

 Hygroscopic Check

Dissolution
10-15 mg in 0.6 mL

 Vortex/Sonicate

Acquisition
1H (16 scans), 13C (1024 scans)

Relaxation delay (d1) = 2s

 Transfer to Tube

Processing
Ref: DMSO residual pentet @ 2.50 ppm

 Fourier Transform

Click to download full resolution via product page

Caption: Standardized workflow for acquiring high-fidelity NMR data for cinnamides in DMSO-

d6.

Protocol Notes:
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Solvent:DMSO-d6 is mandatory. Cinnamides have poor solubility in

, and the amide protons (

) broaden significantly in chloroform due to quadrupole broadening and exchange.

Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (

) and 39.5 ppm (

).

Concentration: Maintain

to prevent amide dimerization shifts.

Comparative Data Analysis
Table 1: Representative NMR Chemical Shifts (DMSO-d6)
Values are approximate (

ppm) and depend on concentration/temperature.
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Proton Assignment
p-Nitrocinnamide (

ppm)

o-Nitrocinnamide (

ppm)

Multiplicity &

Coupling

Amide (

)
7.65 (br s), 7.20 (br s) 7.70 (br s), 7.25 (br s)

Broad singlets

(restricted rotation)

Vinylic

(

)

7.55 - 7.65 7.80 - 7.95
Doublet,

(Trans)

Vinylic

(

)

6.75 - 6.85 6.65 - 6.75
Doublet,

(Trans)

Aromatic (Ortho to

)
8.25 8.05 - 8.15

Doublet (Para) vs.

Multiplet (Ortho)

Aromatic (Meta to

)
7.85 7.60 - 7.80

Doublet (Para) vs.

Multiplet (Ortho)

Table 2: Key NMR Signals (DMSO-d6)
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Carbon Type
p-Nitrocinnamide

(ppm)
o-Nitrocinnamide

(ppm)
Differentiation Note

Carbonyl (

)
~165.5 ~165.2 Minimal difference.

Ipso-Carbon (

)
~148.0 ~148.5

Deshielded

quaternary carbon.

Vinylic

-Carbon
138.5 134.0 - 136.0

Significant shift due to

steric twist.

Vinylic

-Carbon
124.5 126.0 -

Detailed Spectral Interpretation
A. The Aromatic Region (The "Fingerprint")

p-Nitrocinnamide: You will see two dominant doublets in the aromatic region (integrating to

2H each).

ppm: Protons ortho to the nitro group (deshielded).

ppm: Protons meta to the nitro group.

Note: While often called "doublets," this is an AA'BB' system. Zooming in reveals fine

splitting (roofing effect).

o-Nitrocinnamide: You will see a complex set of signals (ABCD system) integrating to 1H

each.

The proton ortho to the nitro group (C3-H) is the most downfield aromatic signal (~8.1

ppm).

The other three protons appear as overlapping triplets/doublets between 7.6 and 7.9 ppm.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b355638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b355638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


B. The Vinylic Region (The "Geometry Check")
Both isomers are predominantly Trans (E) due to synthetic stability.

Look for the coupling constant (

).[1] A value of 15.5 – 16.0 Hz confirms the Trans geometry.

Shift Difference: The

-proton in the ortho isomer is typically downfield (higher ppm) compared to the para isomer.
This is due to the proximity of the nitro group's electron-withdrawing cone and van der Waals
deshielding.

C. The Amide Protons
In DMSO-d6, primary amides (

) show two non-equivalent protons due to the partial double bond character of the C-N bond
(restricted rotation).

(Trans to Carbonyl Oxygen): More deshielded (~7.7 ppm).

(Cis to Carbonyl Oxygen): Less deshielded (~7.2 ppm).

Warning: These peaks are broad and temperature-dependent. Do not use them for

identification; use them only to confirm the amide functional group.

Decision Logic for Isomer Identification
Use this logic gate to validate your product.
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Secondary Validation

Analyze Aromatic Region
(7.5 - 8.5 ppm)

Is the pattern
Symmetric (2 sets of peaks)?

Identify as
p-Nitrocinnamide

Yes (AA'BB' System)

Are there 4 distinct
proton environments?

No

Identify as
o-Nitrocinnamide

Yes (ABCD System)Check Vinylic Beta-H
(Is it > 7.8 ppm?)

Ambiguous?

No (~7.6 ppm) Yes (Deshielded)

Click to download full resolution via product page

Caption: Logic flow for differentiating regioisomers based on aromatic symmetry and vinylic

shifts.

References

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b355638?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b355638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Database for Organic Compounds (SDBS).SDBS No. 4679 (p-Nitrocinnamic acid) &

Analogues. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Reich, H. J.WinPLT NMR Coupling Constants & Spin Systems. University of Wisconsin-

Madison. [Link]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds. (Standard text for amide shift theory and solvent effects).

PubChem.Compound Summary: 3-Nitrocinnamic acid (Acid precursor data). National Library

of Medicine. [Link]

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory

Solvents as Trace Impurities."[1] J. Org.[1][2] Chem. 1997, 62, 21, 7512–7515. (For

DMSO/Water referencing). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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